Cas no 89729-78-2 (1,3-Propanediol, 2-(4-amino-2-methylphenyl)-)

1,3-Propanediol, 2-(4-amino-2-methylphenyl)- structure
89729-78-2 structure
Product Name:1,3-Propanediol, 2-(4-amino-2-methylphenyl)-
CAS No:89729-78-2
MF:C10H15NO2
MW:181.231602907181
CID:591251
PubChem ID:20271592
Update Time:2025-04-19

1,3-Propanediol, 2-(4-amino-2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-(4-amino-2-methylphenyl)-
    • 2-(4-amino-2-methylphenyl)propane-1,3-diol
    • SCHEMBL10806066
    • 89729-78-2
    • DTXSID40604440
    • 2-(4-Amino-2-methylphenyl)-1,3-propanediol
    • HOJIBSGTGYEHGS-UHFFFAOYSA-N
    • Inchi: 1S/C10H15NO2/c1-7-4-9(11)2-3-10(7)8(5-12)6-13/h2-4,8,12-13H,5-6,11H2,1H3
    • InChI Key: HOJIBSGTGYEHGS-UHFFFAOYSA-N
    • SMILES: OCC(CO)C1C=CC(=CC=1C)N

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 66.5Ų
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